N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline
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Overview
Description
N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The resulting benzimidazole intermediate is then further reacted with benzyl chloride and 2-methylaniline to form the final product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it can bind to tubulin, preventing its polymerization and thus inhibiting cell division . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
N-Benzylbenzimidazole: A derivative with a benzyl group at the nitrogen atom
Uniqueness
N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with benzyl and methylaniline substituents enhances its potential as a multifunctional compound in various applications .
Properties
Molecular Formula |
C22H21N3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-2-methylaniline |
InChI |
InChI=1S/C22H21N3/c1-17-9-5-6-12-19(17)23-15-22-24-20-13-7-8-14-21(20)25(22)16-18-10-3-2-4-11-18/h2-14,23H,15-16H2,1H3 |
InChI Key |
DHGYRYFQHWHEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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